cis-3-Hexen-1-ol-D2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3,4-dideuteriohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLHIIWVXFIJGU-KKLCAENNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCO)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization of Cis 3 Hexen 1 Ol D2
Mass Spectrometry-Based Techniques for Deuterium (B1214612) Content and Positional Analysis.
Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides robust methods for determining isotopic enrichment and quantifying the labeled compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile compounds like cis-3-Hexen-1-ol-D2. nih.gov The gas chromatograph separates the deuterated analyte from its non-deuterated counterpart and other matrix components based on their volatility and interaction with the stationary phase. Following separation, the mass spectrometer ionizes the eluted molecules and separates the ions based on their mass-to-charge ratio (m/z).
The primary advantage of MS in this context is its ability to differentiate between isotopologues. The molecular weight of cis-3-Hexen-1-ol (B126655) is approximately 100.16 g/mol , while this compound, with two deuterium atoms replacing two protium atoms, has a molecular weight of approximately 102.17 g/mol . nih.govnist.gov This mass difference is easily resolved by the mass spectrometer, allowing for the determination of isotopic purity. By comparing the abundance of the ion corresponding to the deuterated molecule (e.g., m/z 102) to that of the non-deuterated molecule (m/z 100), the degree of deuterium incorporation can be accurately calculated.
Furthermore, deuterated compounds like this compound are frequently used as internal standards for the precise quantification of their native analogues in various samples. astm.org The internal standard is added at a known concentration to the sample before preparation. Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the analyte, it compensates for any loss of analyte during sample extraction and analysis. astm.org Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard. nih.gov
Table 1: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | DB-WAX (30 m x 250 µm x 0.25 µm) nih.gov | Stationary phase for separating polar volatile compounds. |
| Carrier Gas | Helium at 1.67 mL/min nih.gov | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Temperature Program | Initial 45°C (3 min), ramp to 180°C at 3°C/min, ramp to 220°C at 10°C/min (3 min hold) nih.gov | Gradient temperature change to separate compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov | Standard ionization technique that creates predictable and reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole nih.gov | Filters ions based on their mass-to-charge ratio. |
| Scan Range | 20-700 amu nih.gov | Range of mass-to-charge ratios detected by the spectrometer. |
Table 2: Illustrative Mass Spectral Data for Isotopic Purity Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge Ratio (m/z) of Molecular Ion [M+] |
|---|---|---|---|
| cis-3-Hexen-1-ol | C₆H₁₂O | 100.16 sigmaaldrich.com | 100 |
| This compound | C₆H₁₀D₂O | 102.17 nih.gov | 102 |
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is better suited for the analysis of less volatile or thermally unstable precursors and metabolites of this compound. nih.govresearchgate.net LC separates compounds in a liquid mobile phase, making it applicable to a broader range of molecules.
Tandem mass spectrometry (MS/MS) significantly enhances selectivity and provides structural information. In an LC-MS/MS system, a precursor ion corresponding to the molecule of interest is selected in the first mass spectrometer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass spectrometer. This process, known as a selected reaction monitoring (SRM) transition, is highly specific and reduces chemical noise, which is crucial for analyzing complex biological matrices.
For deuterated compounds, LC-MS/MS can be used to track the metabolic fate of this compound by identifying its metabolites. The deuterium labels serve as a stable isotopic signature, allowing for the differentiation of metabolites derived from the administered compound from endogenous molecules. The use of stable isotope dilution assays, often with ultra-high-performance liquid chromatography (UPLC) for better resolution, allows for highly accurate and precise quantification of these precursors and metabolites. researchgate.net
Table 3: Hypothetical LC-MS/MS Transition for a Conjugated Metabolite of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| Glucuronide conjugate of this compound | 279.1 | 103.1 | The precursor ion represents the deprotonated molecule [M-H]⁻. The product ion could correspond to the deuterated hexenol fragment after loss of the glucuronic acid moiety. |
| Glucuronide conjugate of cis-3-Hexen-1-ol | 277.1 | 101.1 | The corresponding non-deuterated metabolite would show a 2 Da shift in both the precursor and product ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Structural Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon). In the analysis of this compound, NMR is crucial for unequivocally confirming the exact position of the deuterium labels on the carbon skeleton.
In a ¹H NMR spectrum of cis-3-Hexen-1-ol, distinct signals correspond to the different hydrogen atoms in the molecule. brainly.com For this compound, where deuterium atoms are substituted for hydrogen atoms at the C3 and C4 positions of the double bond, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced in intensity. Conversely, a ²H (Deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful and positionally specific labeling. This definitive structural confirmation is essential for validating the isotopic tracer before its use in further experiments.
Table 4: Comparison of ¹H NMR Chemical Shifts (δ) for cis-3-Hexen-1-ol and Expected Changes for this compound
| Position | Hydrogen Type | Expected Chemical Shift (ppm) for cis-3-Hexen-1-ol bmrb.io | Expected Observation for this compound |
|---|---|---|---|
| C1 | -CH₂-OH | ~3.60 | No change |
| C2 | =CH-CH₂- | ~2.30 | No change |
| C3 | -CH=CH- | ~5.59 | Signal absent or greatly diminished |
| C4 | -CH=CH- | ~5.39 | Signal absent or greatly diminished |
| C5 | -CH₂-CH₃ | ~2.06 | No change |
| C6 | -CH₃ | ~0.94 | No change |
High-Resolution Chromatographic Separation Methods for Deuterated Volatile Analysis.
The analysis of deuterated volatile compounds within complex mixtures necessitates high-resolution chromatographic methods to ensure accurate identification and quantification. A phenomenon known as the chromatographic isotope effect can occur, where deuterated analytes may have slightly different retention times than their non-deuterated counterparts, typically eluting earlier from the GC column. nih.gov This is because deuterium substitution can subtly alter the molecule's volatility and intermolecular interactions. nih.gov
For highly complex samples, conventional GC-MS may not provide sufficient separation power. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offers superior performance. wiley.com GC×GC utilizes two columns with different stationary phases, providing a significantly enhanced separation capacity. When combined with HR-TOFMS, which provides accurate mass measurements, this technique allows for the confident identification of compounds even in dense, co-eluting matrices, making it a powerful tool for the detailed analysis of deuterated volatiles and their metabolic products in challenging environments. wiley.com
Table 5: Chromatographic Isotope Effect (hdIEC) in GC
| Parameter | Description | Typical Observation |
|---|---|---|
| Retention Time (t_R) | Time taken for an analyte to pass through the chromatographic column. | t_R (deuterated) < t_R (protiated) nih.gov |
| Isotope Effect (hdIEC) | Calculated as t_R(H) / t_R(D). nih.gov | Values are typically slightly greater than 1.0, ranging from 1.0009 to 1.0400 in some studies. nih.gov |
| Underlying Cause | Deuterated compounds can have slightly lower boiling points and higher volatilities due to differences in intramolecular and intermolecular forces. nih.gov | This leads to faster elution from the GC column. |
Applications of Cis 3 Hexen 1 Ol D2 in Isotopic Tracer Studies
Investigating Biosynthetic Pathways of Green Leaf Volatiles in Planta using Deuterated Precursors
Green leaf volatiles are a class of C6 compounds rapidly produced by plants in response to mechanical damage or stress, contributing significantly to plant defense and signaling. frontiersin.orgmdpi.com cis-3-Hexen-1-ol (B126655) is a key component of this volatile blend. scientificlabs.comacs.org Using deuterated precursors like cis-3-Hexen-1-ol-D2 allows researchers to trace the incorporation of specific atoms into GLVs and their derivatives, thereby elucidating the complex enzymatic steps involved in their biosynthesis.
Tracing Carbon and Hydrogen Fluxes through the Lipoxygenase and Hydroperoxide Lyase Pathways
The primary biosynthetic route for GLVs, including cis-3-Hexen-1-ol, is the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, also known as the oxylipin pathway. frontiersin.orgmdpi.comfrontiersin.org This pathway begins with the oxygenation of polyunsaturated fatty acids, such as linolenic acid, by LOX enzymes to form hydroperoxy fatty acids. frontiersin.orgfrontiersin.orgnih.gov These hydroperoxides are then cleaved by HPL to produce C6 aldehydes, such as (Z)-3-hexenal, and C12 oxo-acids. frontiersin.orgresearchgate.net (Z)-3-hexenal can then be reduced to cis-3-Hexen-1-ol by alcohol dehydrogenase (ADH). frontiersin.org
Deuterium-labeled precursors, such as fatty acids labeled with deuterium (B1214612), can be fed to plants or plant tissues. By analyzing the resulting labeled GLVs using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can track the movement of the deuterium atoms through the enzymatic cascade. This allows for the identification of intermediates and the confirmation of the sequence of reactions in the LOX-HPL pathway. For instance, studies using deuterium oxide have shown the introduction of deuterium at specific positions in GLVs during enzymatic reactions, providing insights into reaction mechanisms. nih.gov
Delineating Enzyme Kinetics and Mechanistic Pathways Utilizing this compound as a Substrate
Deuterated substrates are invaluable for studying the kinetics and mechanisms of enzymes involved in GLV biosynthesis and metabolism. By using this compound as a substrate for enzymes like alcohol dehydrogenase (ADH), researchers can investigate reaction rates, enzyme-substrate interactions, and the influence of isotopic substitution on catalytic activity.
Kinetic studies with labeled substrates can help determine rate-limiting steps in the pathway and provide evidence for proposed reaction mechanisms. For example, enzymatic isomerization of (Z)-3-hexenal in the presence of deuterium oxide has been used to investigate the catalytic mode of hexenal (B1195481) isomerase, suggesting a keto-enol tautomerism mechanism. nih.gov While direct studies using this compound specifically for enzyme kinetics were not extensively detailed in the search results, the principle of using deuterated substrates for such investigations in related pathways is well-established. researchgate.netnih.gov
Elucidating Metabolic Transformation and Turnover of this compound and its Derivatives in Biological Systems
Beyond its biosynthesis, cis-3-Hexen-1-ol undergoes further metabolic transformations in plants and other biological systems. These can include conversion to esters, glycosylation, or degradation. frontiersin.orgpnas.org Using this compound allows researchers to track these downstream metabolic fates and determine the rate of turnover of the compound and its derivatives.
Studies have shown that plants can absorb airborne GLVs, including (Z)-3-hexen-1-ol, from their environment and convert them into other compounds. frontiersin.orgpnas.org For example, tomato plants can convert airborne (Z)-3-hexen-1-ol into (Z)-3-hexenyl vicianoside, a glycoside with defensive functions. pnas.org By exposing plants to this compound and analyzing the resulting labeled metabolites, researchers can identify the transformation products and quantify the extent of these conversions over time. This provides crucial information about how plants process and utilize these volatile signals.
Research findings using labeled compounds have demonstrated the conversion of volatile signals into defensive compounds in plants. researchgate.net The use of heavy isotope-labeled volatile indole, for instance, helped identify benzoxazinoids as major products in maize. researchgate.net Applying similar approaches with this compound can reveal analogous metabolic pathways and the dynamics of GLV turnover in various plant species.
Quantitative Analysis using Stable Isotope Dilution Assay (SIDA) with this compound as an Internal Standard
Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative technique that uses a known amount of a stable isotope-labeled analog of the analyte as an internal standard. researchgate.net this compound is an ideal internal standard for the quantitative analysis of endogenous cis-3-Hexen-1-ol in biological samples using techniques like GC-MS.
In SIDA, a precisely known amount of this compound is added to a biological sample (e.g., plant extract, headspace collection) before extraction and analysis. The labeled standard behaves chemically and physically very similarly to the endogenous unlabeled compound throughout the sample preparation process. During GC-MS analysis, the labeled and unlabeled forms are detected as distinct peaks due to their mass difference. The ratio of the peak areas (or intensities) of the unlabeled analyte to the labeled internal standard is directly proportional to the amount of the unlabeled analyte in the original sample.
This method accounts for potential losses of the analyte during sample preparation, leading to more accurate and reliable quantification compared to external standard methods. SIDA has been successfully applied for the quantification of various volatile compounds in biological matrices. researchgate.netresearchgate.net While specific data tables showing SIDA quantification of cis-3-Hexen-1-ol using its deuterated analog were not explicitly found, the principle and application of SIDA with deuterated internal standards for similar volatile organic compounds are well-documented in analytical chemistry and plant science research. researchgate.netresearchgate.net
Example of SIDA principle (Illustrative Data - Not from Search Results):
| Sample Type | Endogenous cis-3-Hexen-1-ol (arbitrary units) | Added this compound (arbitrary units) | Ratio (Unlabeled/Labeled) | Calculated Endogenous Amount |
| Plant Extract 1 | X | 100 | 0.5 | 50 |
| Plant Extract 2 | Y | 100 | 1.2 | 120 |
The use of this compound as an internal standard in SIDA provides a robust method for accurately quantifying the levels of cis-3-Hexen-1-ol in various biological contexts, enabling researchers to study its accumulation, emission, and metabolic dynamics with high precision.
Functional and Ecological Studies Utilizing Cis 3 Hexen 1 Ol D2
Probing Plant Chemical Signaling and Inter-organismal Interactions with Deuterated Volatiles.
Deuterated volatile organic compounds, such as cis-3-Hexen-1-ol-D2, are valuable tools for investigating the complex chemical signaling networks in plants and their interactions with other organisms. nih.govforeverest.netacs.orgresearchgate.net By introducing a labeled form of a volatile, researchers can differentiate between endogenously produced compounds and those absorbed from the environment or transferred between organisms. This is crucial for understanding the dynamics of volatile-mediated communication. nih.govoup.com
Role in Plant-Herbivore Defense Mechanisms and Attractant Properties for Natural Enemies.
cis-3-Hexen-1-ol (B126655) plays a significant role in plant defense mechanisms, particularly against herbivores. foreverest.netresearchgate.netoup.com Upon tissue wounding, such as that caused by feeding larvae, plants release GLVs, including cis-3-Hexen-1-ol, as part of a defense reaction. acs.org These volatiles can directly deter herbivores or, importantly, attract their natural enemies, acting as indirect defenses. wikipedia.orgacs.org Studies have shown that cis-3-Hexen-1-ol can attract various predatory insects and mites while repelling certain herbivorous insects, highlighting its dual role in mediating plant-insect interactions. foreverest.netresearchgate.netchemsrc.com
Research utilizing deuterated cis-3-Hexen-1-ol can provide detailed insights into how this volatile is perceived by herbivores and their natural enemies and how it influences their behavior. By tracking the labeled compound, scientists can determine uptake rates by insects and plants, follow its metabolic conversion, and understand how these processes relate to behavioral responses.
Modulation of Plant Stress Responses through Controlled Exposure to Deuterated GLV Analogs.
Controlled exposure of plants to deuterated GLV analogs, including this compound, allows for the investigation of how these compounds modulate plant stress responses. foreverest.netresearchgate.netglpbio.com GLVs can act as signaling molecules, priming defense responses in undamaged parts of the same plant or in neighboring plants, preparing them for potential future stress, such as herbivory. oup.comresearchhub.com
Studies have indicated that exposure to cis-3-Hexen-1-ol can induce defense genes and downstream metabolites in plants. sigmaaldrich.com Using deuterated analogs helps researchers to precisely track the uptake and distribution of the volatile within plant tissues and to correlate its presence with the activation of specific stress response pathways. This approach can differentiate between the effects of absorbed external volatiles and the plant's own volatile production in response to stress. nih.gov
Investigating the Influence of this compound on Plant Volatilome Composition under Controlled Environmental Conditions.
By exposing plants to labeled this compound under controlled temperature, light, and humidity, researchers can analyze changes in the emission of other volatile compounds using techniques like gas chromatography-mass spectrometry (GC-MS). irb.hrnih.gov The presence of the deuterated label allows for the distinction between de novo synthesis of volatiles and potential transformations or emissions triggered by the presence of the labeled compound. This helps to understand the regulatory networks controlling volatile biosynthesis and emission in response to external volatile cues.
Assessment of Atmospheric Reactivity and Environmental Fate of this compound and Related Volatiles.
The atmospheric reactivity and environmental fate of VOCs like cis-3-Hexen-1-ol are critical for understanding their impact on air quality and ecological processes. researchgate.netcopernicus.orgnist.gov Unsaturated alcohols, such as cis-3-Hexen-1-ol, can react with atmospheric oxidants like hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. researchgate.netacs.orgacs.org These reactions can lead to the formation of secondary organic aerosols and other atmospheric pollutants. acs.org
Studies on the atmospheric degradation of cis-3-Hexen-1-ol have reported rate constants for its reactions with OH radicals and ozone. researchgate.netacs.orgacs.org Using deuterated this compound can aid in assessing these reaction rates and identifying the atmospheric degradation products. The deuterium (B1214612) label can serve as a tracer in atmospheric simulation chambers or field studies, allowing scientists to follow the compound's transformation pathway and estimate its atmospheric lifetime more accurately. copernicus.org This information is essential for developing atmospheric chemistry models and understanding the environmental impact of biogenic volatile emissions.
Data on the reaction rate coefficients of cis-3-Hexen-1-ol with atmospheric oxidants are crucial for these assessments. For example, studies have reported rate coefficients for the reaction of cis-3-Hexen-1-ol with O3 at 298 K. acs.orgacs.org
Here is a table summarizing example atmospheric reaction rate coefficients for cis-3-Hexen-1-ol with ozone:
| Reactant | Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Citation |
| cis-3-Hexen-1-ol | O₃ | 298 | 4.34 ± 0.32 x 10⁻¹⁷ | acs.org |
The environmental fate of cis-3-Hexen-1-ol also involves processes in soil and water. Based on its properties, it is expected to have high mobility in soil and can volatilize from moist and dry soil surfaces. nih.gov Biodegradation is also suggested to be an important environmental fate process. nih.gov While specific studies on the environmental fate of this compound were not found, the deuterated form would likely follow similar pathways, with potential minor differences in rates due to isotopic effects.
Future Perspectives and Methodological Advancements for Cis 3 Hexen 1 Ol D2 Research
Development of Novel Deuteration Strategies for Complex Green Leaf Volatiles
The synthesis of site-specific or uniformly deuterated GLVs, including cis-3-Hexen-1-ol-D2, is crucial for their application as precise internal standards and metabolic tracers. While some deuteration methods exist, the development of novel, efficient, and cost-effective strategies for complex GLVs remains an active area of research. Current approaches may involve heterogeneous catalysts for deuterium (B1214612) labeling or synthesis from deuterated precursors. epj-conferences.org
Future perspectives include exploring enzymatic deuteration methods that could offer high specificity and potentially milder reaction conditions, mimicking biological pathways. researchgate.net For instance, engineering enzymes involved in the native GLV biosynthetic pathway, such as lipoxygenases (LOX) or hydroperoxide lyases (HPL), to incorporate deuterium from a deuterated water (D₂O) enriched environment during the synthesis of cis-3-Hexen-1-ol (B126655) precursors could yield specifically labeled compounds. uliege.bemdpi.commdpi.com
Another avenue involves optimizing chemical synthesis routes to allow for precise control over the position and degree of deuterium incorporation. This could utilize advances in organocatalysis or transition-metal-catalyzed deuteration reactions. The goal is to produce highly pure, specifically labeled this compound and other GLVs to improve the accuracy of quantification in complex biological or environmental matrices and enable detailed tracing of metabolic transformations.
Table 1: Potential Deuteration Strategies for GLVs
| Strategy | Description | Potential Advantages | Potential Challenges |
| Enzymatic Deuteration | Utilizing engineered or native enzymes in D₂O-enriched media. | High specificity, milder conditions. | Enzyme stability, substrate availability. |
| Site-Specific Chemical | Targeted chemical reactions for deuterium incorporation at specific positions. | Precise labeling, control over D-count. | Complex synthesis steps, potentially low yields. |
| Heterogeneous Catalysis | Using solid catalysts for deuterium exchange. | Scalability, potential for multi-deuteration. | Lower site-specificity, catalyst poisoning. |
Integration of this compound with Advanced Metabolomic and Fluxomic Platforms for Systems-Level Understanding
The integration of this compound as an internal standard and tracer with advanced metabolomic and fluxomic platforms is essential for gaining a systems-level understanding of GLV dynamics in biological systems, particularly plants. mdpi.combiotechnologia-journal.orgnih.govfrontiersin.org Deuterated internal standards are critical for accurate quantification of endogenous metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), compensating for variations during sample preparation and analysis. mdpi.com
In fluxomics, this compound can be used as a stable isotope tracer to investigate the metabolic fate of cis-3-Hexen-1-ol. By administering the deuterated compound to a plant or other biological system and tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic pathways, identify conversion rates, and understand how environmental stimuli or genetic modifications affect GLV metabolism. frontiersin.org
Future advancements will involve the development of more sensitive and high-throughput analytical methods capable of detecting and quantifying this compound and its deuterated metabolites at very low concentrations. This includes advancements in hyphenated techniques and improved data processing algorithms for complex isotopic datasets. Integrating this data with other '-omics' data (genomics, transcriptomics, proteomics) will provide a comprehensive picture of the biological processes influencing GLV production and function. biotechnologia-journal.orgnih.gov
Table 2: Illustrative Metabolomic/Fluxomic Data using this compound Tracer
| Metabolite | System (e.g., Plant Tissue) | Treatment (e.g., Wounding) | Deuterium Enrichment (%) | Fold Change (vs. Control) |
| cis-3-Hexen-1-ol | Leaf | Control | 0.5 | 1.0 |
| This compound | Leaf | Control | 98.0 | N/A |
| cis-3-Hexenyl acetate (B1210297) | Leaf | Wounding | 15.2 | 3.5 |
| trans-2-Hexen-1-ol | Leaf | Wounding | 8.1 | 2.1 |
| (Hypothetical Data) |
Note: Deuterium enrichment indicates the percentage of molecules containing deuterium derived from the administered this compound.
Computational Modeling of Deuterium Isotope Effects in Biological and Atmospheric Reactions
Computational modeling plays a vital role in understanding the kinetic and equilibrium deuterium isotope effects involving this compound. nih.govmdpi.comrsc.orgnih.govosti.govprinceton.edunih.govresearchgate.netusgs.gov Deuterium substitution can alter vibrational frequencies and zero-point energies, leading to differences in reaction rates and equilibrium constants compared to the non-deuterated analogue. mdpi.comrsc.orgprinceton.eduusgs.gov Modeling these effects provides insights into reaction mechanisms and transition state structures in both biological and atmospheric contexts. researchgate.netnih.govrsc.orgnih.govprinceton.edu
In biological systems, computational chemistry can be used to model the kinetic isotope effects (KIEs) of enzymatic reactions involving cis-3-Hexen-1-ol or its precursors. researchgate.netnih.govnih.govnih.gov By comparing predicted KIEs with experimentally determined values using this compound, researchers can validate proposed enzyme mechanisms and identify rate-limiting steps. researchgate.netnih.govnih.gov
In atmospheric chemistry, GLVs like cis-3-Hexen-1-ol react with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate (B79036) radicals. annualreviews.org Computational modeling can predict the reaction rates and product distributions for both deuterated and non-deuterated cis-3-Hexen-1-ol, helping to understand the atmospheric lifetime and fate of this compound and how isotopic composition might change during atmospheric transport and transformation. osti.govresearchgate.net Future work will focus on developing more sophisticated computational models that can accurately capture complex reaction environments and quantum mechanical tunneling effects, particularly for hydrogen/deuterium transfer reactions. nih.govrsc.orgprinceton.edunih.gov
Engineering of Biosystems for Enhanced Production or Targeted Metabolism of this compound
Engineering of biosystems, such as plants or microorganisms, presents exciting future perspectives for research involving this compound. While engineering systems specifically for the production of this compound might be primarily for research purposes (e.g., creating a renewable source of labeled tracers), engineering systems that produce or metabolize non-deuterated cis-3-Hexen-1-ol can utilize the deuterated analogue as a tool for investigation. uliege.bemdpi.compnas.orgmdpi.comgoogle.com
For example, plants could be engineered to upregulate or downregulate specific enzymes in the GLV biosynthetic pathway (LOX, HPL, alcohol dehydrogenase). uliege.bemdpi.compnas.orgmdpi.comgoogle.com By using this compound as a tracer in these engineered plants, researchers can precisely measure the impact of genetic modifications on the flux through the pathway and the subsequent production or metabolism of cis-3-Hexen-1-ol and its derivatives. uliege.bepnas.org
Microbial systems can also be engineered for the production of GLVs or for studying their biotransformation. google.compreprints.org Introducing plant GLV biosynthetic enzymes into microbial hosts could create platforms for sustainable production. uliege.bemdpi.comgoogle.com this compound could then be used to trace the efficiency of these engineered pathways and identify potential bottlenecks or alternative metabolic routes within the microbial host. Furthermore, microorganisms capable of metabolizing GLVs could be engineered for bioremediation purposes, and this compound could serve as a tool to study the degradation pathways and rates in these systems.
Table 3: Engineered Biosystem Approaches and this compound Applications
| Biosystem Engineered | Engineering Target | This compound Application | Expected Outcome |
| Plants | GLV biosynthetic enzymes (LOX, HPL) | Tracer to measure metabolic flux and product distribution. | Quantify effect of engineering on GLV production/ratio of derivatives. |
| Microorganisms | GLV biosynthetic enzymes | Tracer to evaluate pathway efficiency and identify bottlenecks. | Optimize microbial production of GLVs. |
| Microorganisms | GLV-degrading enzymes | Tracer to study degradation pathways and rates for bioremediation. | Understand and enhance microbial capacity for GLV breakdown. |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for cis-3-Hexen-1-ol-D2, and how can isotopic purity be confirmed?
- Methodological Answer : Synthesis typically involves deuterium labeling via catalytic hydrogen-deuterium exchange or enzymatic reduction of deuterated precursors. Isotopic purity is confirmed using gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to verify deuterium incorporation at the C3 position. Baseline separation of isotopic variants requires optimized chromatographic conditions (e.g., polar stationary phases) .
- Key Data : Reported deuterium enrichment >98% requires rigorous exclusion of protonated solvents (e.g., H₂O) during synthesis .
Q. How does the deuterium isotope effect influence the volatility and partitioning behavior of this compound compared to its protiated form?
- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS to quantify vapor pressure differences. The isotope effect reduces volatility by ~5–10% due to increased molecular mass and altered hydrogen-bonding dynamics. Partition coefficients (log Kow) should be recalculated using deuterium-specific correction factors .
Q. What analytical techniques are critical for distinguishing this compound from structural isomers or degradation products?
- Methodological Answer : Combine high-resolution NMR (¹³C and DEPT-135) to resolve stereochemistry with Fourier-transform infrared spectroscopy (FTIR) for functional group verification. For degradation studies, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect oxidation byproducts (e.g., hexenal derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to isolate the kinetic isotope effect (KIE) of this compound in enzymatic systems (e.g., lipoxygenase pathways)?
- Methodological Answer : Use stopped-flow kinetics with deuterated vs. protiated substrates. Control for solvent isotope effects by conducting parallel experiments in D₂O. KIE values (kH/kD > 2) suggest rate-limiting steps involving C-H bond cleavage. Validate using isotopic labeling studies with <sup>13</sup>C-NMR to track reaction intermediates .
Q. What statistical frameworks resolve contradictions in ecological studies reporting variable allelopathic effects of this compound?
- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity in experimental conditions (e.g., soil pH, microbial activity). Confounding variables like co-eluting phytochemicals in plant extracts require principal component analysis (PCA) to isolate the compound’s contribution .
Q. How can isotopic scrambling be minimized during long-term storage of this compound?
- Methodological Answer : Store samples in amber vials under inert gas (argon) at –20°C. Regularly monitor deuterium retention via isotope ratio mass spectrometry (IRMS) . Contamination risks are mitigated by using deuterated solvents (e.g., DCM-d₂) and avoiding glassware exposed to protonated acids .
Q. What mechanistic insights can be gained from contrasting this compound’s behavior in abiotic vs. biotic systems?
- Methodological Answer : In abiotic systems (e.g., ozonolysis), track deuterium retention using time-resolved FTIR to study reaction pathways. In biotic systems (e.g., insect olfaction assays), employ electroantennography (EAG) to compare receptor activation thresholds between isotopic forms. Discrepancies highlight enzyme-mediated vs. physical interactions .
Methodological Best Practices
Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?
- Recommendations :
- Standardize deuterium sources (e.g., D₂ gas from certified suppliers).
- Document reaction conditions (temperature, catalyst loading) in alignment with Beilstein Journal guidelines for experimental transparency .
- Share raw spectral data (NMR, MS) in supplementary materials to enable cross-validation .
Q. What strategies optimize the integration of this compound into multi-omics studies (e.g., metabolomics)?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
